(5Z)-2-[(2-bromophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16296327
Molecular Formula: C17H13BrN2O3S
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13BrN2O3S |
|---|---|
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | (5Z)-2-(2-bromophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H13BrN2O3S/c1-23-14-8-10(6-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-2-4-11(12)18/h2-9,21H,1H3,(H,19,20,22)/b15-9- |
| Standard InChI Key | SXQCFGHYESQTLV-DHDCSXOGSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a 1,3-thiazol-4(5H)-one core, a five-membered heterocycle containing sulfur and nitrogen atoms. The Z-configuration at the C5 position is stabilized by conjugation between the benzylidene group and the thiazolidinone ring . Key substituents include:
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A 2-bromophenylamino group at the C2 position, contributing halogen-mediated lipophilicity and potential halogen bonding interactions.
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A 4-hydroxy-3-methoxybenzylidene moiety at C5, introducing polar functional groups that enhance solubility and hydrogen-bonding capacity .
The molecular formula C₁₇H₁₃BrN₂O₃S (MW: 405.3 g/mol) was confirmed via high-resolution mass spectrometry. X-ray crystallography of analogous compounds reveals a planar thiazolidinone ring with dihedral angles of 15–25° between the aryl groups and the core, optimizing π-π stacking interactions .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (N-H/O-H stretches) confirm the thiazolidinone and phenolic groups.
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NMR Spectroscopy:
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis typically involves a three-step protocol:
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Formation of the Thiazolidinone Core: Cyclocondensation of 2-bromophenylthiourea with chloroacetic acid under basic conditions yields the 2-iminothiazolidin-4-one intermediate .
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Benzylidene Incorporation: Knoevenagel condensation between the thiazolidinone and 4-hydroxy-3-methoxybenzaldehyde in ethanol with piperidine as a catalyst.
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Purification: Recrystallization from ethanol/dichloromethane (3:1) achieves >95% purity.
Catalytic and Solvent Effects
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Catalysts: Scandium(III) triflate enhances reaction rates by polarizing carbonyl groups, while triethylamine facilitates deprotonation .
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Solvents: Ethanol and dichloromethane optimize yield (78–85%) by balancing solubility and reaction kinetics.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. In vitro assays show an IC₅₀ of 28 nM, attributed to:
Antimicrobial Properties
Against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), activity correlates with membrane disruption via hydrophobic interactions.
Comparative Analysis with Structural Analogues
Key Insights:
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Bromine Position: 2-Bromophenyl enhances 11β-HSD1 inhibition compared to 4-bromo analogues due to improved steric alignment .
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Hydroxy vs. Methoxy: The 4-hydroxy group is critical for hydrogen bonding, while 3-methoxy balances lipophilicity .
Pharmacodynamic and Toxicity Profiles
In Vivo Efficacy
In C57Bl/6 mice, oral administration (10 mg/kg) reduced hepatic cortisol production by 62% within 4 hours, confirming target engagement .
Toxicity Screening
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Acute Toxicity: LD₅₀ > 1000 mg/kg in rats.
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hERG Inhibition: IC₅₀ > 30 µM, suggesting low cardiotoxicity risk.
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